1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol
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Overview
Description
1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol is an organic compound that features a bromonaphthalene moiety attached to an ethanol backbone, which is further substituted with a dihexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol typically involves a multi-step process. One common route starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield 1-(4-bromonaphthalen-1-yl)ethanol. The final step involves the reaction of this intermediate with dihexylamine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 1-(4-bromonaphthalen-1-yl)-2-(dihexylamino)acetone.
Reduction: Formation of 1-(naphthalen-1-yl)-2-(dihexylamino)ethanol.
Substitution: Formation of 1-(4-substituted-naphthalen-1-yl)-2-(dihexylamino)ethanol derivatives.
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the dihexylamino group can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
- (4-Bromonaphthalen-1-yl)(cyclopropyl)methanamine
- (4-Bromonaphthalen-1-yl)(phenyl)methanol
Uniqueness
1-(4-Bromonaphthalen-1-yl)-2-(dihexylamino)ethanol is unique due to the presence of both the bromonaphthalene and dihexylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5432-45-1 |
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Molecular Formula |
C24H36BrNO |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)-2-(dihexylamino)ethanol |
InChI |
InChI=1S/C24H36BrNO/c1-3-5-7-11-17-26(18-12-8-6-4-2)19-24(27)22-15-16-23(25)21-14-10-9-13-20(21)22/h9-10,13-16,24,27H,3-8,11-12,17-19H2,1-2H3 |
InChI Key |
URXZYOIAWUNNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC(C1=CC=C(C2=CC=CC=C21)Br)O |
Origin of Product |
United States |
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